
1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide
Descripción general
Descripción
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .
Chemical Reactions Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiazole is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Mecanismo De Acción
Target of Action
The compound 1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide is a thiazole derivative . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit α-amylase, a key enzyme in the digestion of carbohydrates .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution in the body.
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide inhibitor is its specificity towards this compound, which makes it a valuable tool for studying the role of this compound in insulin signaling and glucose homeostasis. However, this compound inhibitor has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide inhibitor, including the development of more potent and selective inhibitors, the investigation of its anti-inflammatory and anti-cancer properties, and the exploration of its therapeutic potential in other metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease. Additionally, the use of this compound inhibitor in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Aplicaciones Científicas De Investigación
1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. This compound is a negative regulator of insulin signaling, and its inhibition leads to improved insulin sensitivity and glucose uptake in peripheral tissues. This compound inhibitor has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
1-[3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c19-17(24)13-8-10-22(11-9-13)16(23)7-6-14-12-27-18(20-14)21-28(25,26)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2,(H2,19,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVXMRLERKLJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide](/img/structure/B3204976.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-benzylacetamide](/img/structure/B3204982.png)
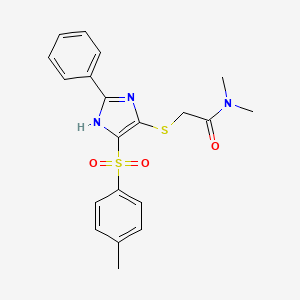
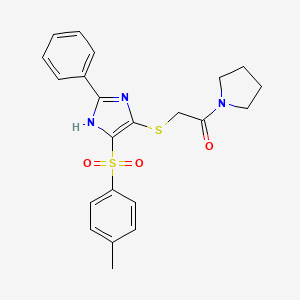
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3205005.png)
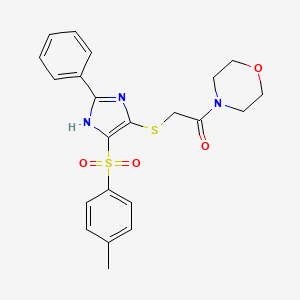
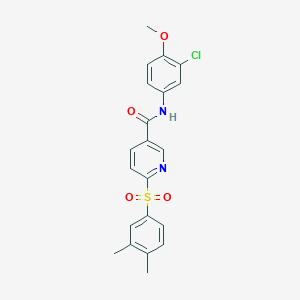
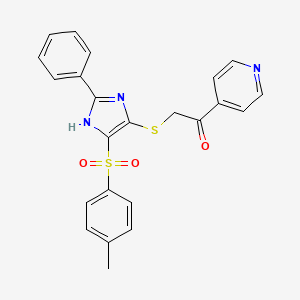
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3205032.png)
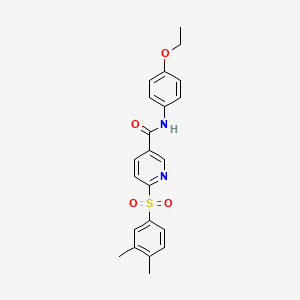
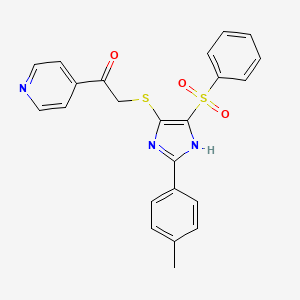
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3205045.png)
